Lipophilicity (LogP) Differentiation: 5-Cyclohexyl vs. 5-Methyl and 5-Phenyl Analogs
The calculated LogP of 5-Cyclohexylpyrrolidin-3-ol (1.24) provides a measurable basis for its differential lipophilicity compared to common pyrrolidine building blocks. This value is significantly higher than that of the 5-methyl analog (LogP -0.3) [1], indicating greater membrane permeability potential, but lower than that of the aromatic 5-phenyl analog (LogP ~1.5) , suggesting a more balanced lipophilicity profile for certain applications. The LogP values for the comparators are derived from computed XLogP3 (5-methyl) and estimated data (5-phenyl).
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.24 (calculated) |
| Comparator Or Baseline | 5-Methylpyrrolidin-3-ol: -0.3; 5-Phenylpyrrolidin-3-ol: ~1.5 |
| Quantified Difference | ΔLogP = 1.54 vs. 5-methyl; ΔLogP = -0.26 vs. 5-phenyl |
| Conditions | Calculated LogP values from Fluorochem (target), PubChem XLogP3 (5-methyl), and vendor estimation (5-phenyl) |
Why This Matters
LogP is a critical determinant of compound solubility and permeability; selecting a compound with an inappropriate LogP for a given assay system can lead to false negatives or inaccurate SAR interpretation, making this quantitative differentiation essential for experimental design.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 21973779, 5-Methylpyrrolidin-3-ol. View Source
